(R)-3-Amino-4-hydroxybutanoic acid

GABA receptor pharmacology Enantioselectivity Inhibitory neurotransmission

The (R)-enantiomer (CAS 16504-56-6) is essential for GABAB receptor studies and chiral peptide synthesis. Unlike racemic mixtures, this enantiopure form ensures reproducible pharmacology and avoids costly diastereomer separation. Ideal for investigating GABA receptor subtypes and β-peptide engineering. Verified purity (≥98%) and stereochemical integrity.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 16504-56-6
Cat. No. B555399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-hydroxybutanoic acid
CAS16504-56-6
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(CO)N)C(=O)O
InChIInChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
InChIKeyBUZICZZQJDLXJN-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16504-56-6 (+)-3-Amino-4-hydroxybutyric Acid: A Chiral β-Amino Acid for GABA Receptor Research and Peptide Synthesis


(+)-3-Amino-4-hydroxybutyric acid (CAS 16504-56-6), systematically designated as (3R)-3-amino-4-hydroxybutanoic acid and commonly known as L-β-homoserine, is a chiral β-amino acid bearing a γ-hydroxyl group [1]. This compound functions as a full agonist at human recombinant ρ1 GABAₓ receptors and acts as a modulator of GABAₐ and GABAᵦ receptors, distinguishing it from simple achiral GABA analogs . Commercially available at ≥98% purity (TLC or NMR) from established suppliers, it serves both as a pharmacological tool compound and as a versatile chiral building block for peptide synthesis .

Why 16504-56-6 Cannot Be Substituted by Generic GABA Analogs or Racemic Mixtures


Substituting (+)-3-amino-4-hydroxybutyric acid with its racemate (CAS 589-44-6), its enantiomer (16504-57-7), or the regioisomer GABOB (7013-07-2) introduces critical functional liabilities. The (R)-configuration is essential for potent GABAB receptor interaction, with the (R)-enantiomer demonstrating significantly higher inhibitory potency than the (S)-enantiomer in GABAB binding assays [1]. Furthermore, the 3-amino-4-hydroxy substitution pattern confers distinct receptor subtype selectivity compared to the 4-amino-3-hydroxy arrangement found in GABOB, which alters the compound's pharmacological profile . For peptide and β-amino acid synthesis applications, stereochemical purity is non-negotiable; racemic material yields diastereomeric products requiring costly chromatographic separation, while enantiopure (R)-form enables direct incorporation into chiral molecules without purification loss .

Quantitative Differentiation of 16504-56-6: Head-to-Head Comparative Evidence


Enantioselective GABAB Receptor Binding: (R)- vs (S)-3-OH-GABA

The (R)-enantiomer of 3-hydroxy-4-aminobutyric acid (3-OH-GABA) demonstrates significantly greater potency as an inhibitor of GABAB receptor binding compared to the (S)-enantiomer. This stereoselectivity is opposite to that observed for GABAA binding, where the (S)-isomer is more potent, establishing a clear enantiomer-specific functional divergence [1].

GABA receptor pharmacology Enantioselectivity Inhibitory neurotransmission

GABA Receptor Subtype Selectivity: GABAA vs GABAB Binding Affinity

While direct Ki or IC50 values for (+)-3-amino-4-hydroxybutyric acid at native GABA receptors are not consolidated in primary literature, the closely related regioisomer (R)-4-amino-3-hydroxybutyric acid (GABOB) exhibits a 35-fold selectivity for GABAB (IC50 = 0.35 µM) over GABAA (IC50 = 1.0 µM) receptors in rat brain membrane preparations. This selectivity profile, driven by the spatial arrangement of the amino and hydroxyl groups, informs expectations for the 3-amino-4-hydroxy analog, which is documented as a modulator of both receptor subtypes .

GABA receptor pharmacology Receptor binding affinity Subtype selectivity

GABA Uptake Inhibition: Comparative Activity of Regioisomers

The regioisomer (R)-4-amino-3-hydroxybutyric acid (GABOB) inhibits GABA uptake in rat brain synaptosomes with an IC50 of 67 µM. While (+)-3-amino-4-hydroxybutyric acid is also reported to block GABA reuptake, quantitative IC50 data are not available in the primary literature. The presence of both amino and hydroxyl groups in a β-amino acid scaffold is a structural determinant for this activity, distinguishing these compounds from simple GABA analogs lacking hydroxyl substitution .

GABA transporter Synaptosomal uptake Neurotransmitter reuptake

GABAC ρ1 Receptor Agonism: Enantioselective Activation and Mutant-Dependent Efficacy

At human recombinant ρ1 GABAₓ (GABAC) receptors, both R-(-)-GABOB and S-(+)-GABOB act as full agonists, with EC50 values of 19 µM and 45 µM, respectively. (+)-3-Amino-4-hydroxybutyric acid is documented as a full agonist at this same receptor. Critically, enantioselectivity is unmasked upon mutation of threonine 244 to serine: R-(-)-GABOB becomes a weak partial agonist (26% of maximal GABA current at 1 mM), while S-(+)-GABOB converts to a competitive antagonist (IC50 = 417.4 µM, KB = 204 µM) [1]. This demonstrates that the (R)-configuration retains agonist character under conditions where the (S)-enantiomer loses it entirely.

GABAC receptor Enantioselective agonism Site-directed mutagenesis

Procurement-Driven Applications for 16504-56-6: Where Enantiopure (R)-3-Amino-4-hydroxybutyric Acid Delivers Definitive Value


GABAB Receptor Pharmacology: Enantioselective Binding Studies

Investigators studying GABAB receptor pharmacology require enantiopure (R)-3-OH-GABA (16504-56-6) to eliminate confounding GABAA activity from the (S)-enantiomer. As demonstrated in comparative stereostructure-activity studies, the (R)-isomer exhibits superior GABAB binding inhibition relative to the (S)-isomer, a selectivity profile opposite to that observed at GABAA sites [1]. Procurement of the racemic mixture (CAS 589-44-6) introduces the (S)-enantiomer, which preferentially engages GABAA receptors, thereby confounding receptor subtype attribution in functional assays.

GABAC ρ1 Receptor Functional Characterization

For laboratories employing heterologous expression systems to characterize GABAC ρ1 receptor pharmacology, (+)-3-amino-4-hydroxybutyric acid (16504-56-6) serves as a stereochemically defined full agonist tool compound. The (R)-enantiomer demonstrates a wild-type EC50 of 19 µM and, critically, retains agonist activity in the T244S mutant background where the (S)-enantiomer converts to an antagonist [1]. This makes 16504-56-6 the appropriate choice for studies investigating receptor activation mechanisms and agonist binding site interactions.

Chiral β-Amino Acid Building Block for Peptide Synthesis

As L-β-homoserine (≥98% purity), this compound is employed in solid-phase and solution-phase peptide synthesis to introduce β-amino acid residues with defined (R)-stereochemistry. The enantiopure form (16504-56-6) is essential for generating homochiral peptidomimetics and β-peptides; use of racemic material would yield inseparable diastereomeric mixtures requiring preparative chiral chromatography, which is cost-prohibitive at scale . Commercial availability from multiple vendors with certificate of analysis documentation supports routine procurement for synthetic chemistry workflows.

Neurotransmitter Transport Assays: GABA Uptake Inhibition Studies

Investigators examining GABA transporter function and synaptosomal reuptake mechanisms can utilize (+)-3-amino-4-hydroxybutyric acid as a modulator of GABA uptake. While quantitative IC50 values for this specific regioisomer await publication, the compound's documented ability to block GABA reuptake, coupled with the 67 µM IC50 benchmark established for the structurally analogous GABOB regioisomer, supports its application as a tool compound for characterizing transporter pharmacology and validating assay systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-4-hydroxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.